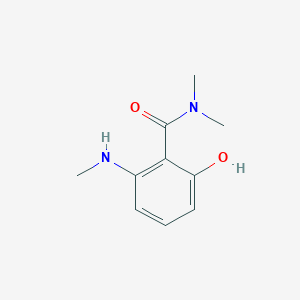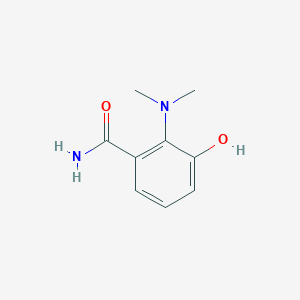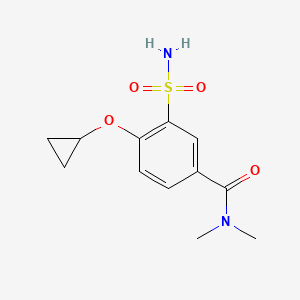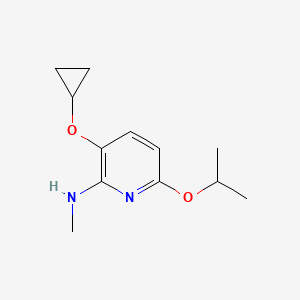
5-Cyclopropoxy-6-isopropylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-isopropylpicolinic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is a derivative of picolinic acid, characterized by the presence of cyclopropoxy and isopropyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-6-isopropylpicolinic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-isopropylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-isopropylpicolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-isopropylpicolinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: The parent compound, which lacks the cyclopropoxy and isopropyl groups.
6-Isopropylpicolinic Acid: A derivative with only the isopropyl group attached.
5-Cyclopropoxypicolinic Acid: A derivative with only the cyclopropoxy group attached.
Uniqueness
5-Cyclopropoxy-6-isopropylpicolinic acid is unique due to the presence of both cyclopropoxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)11-10(16-8-3-4-8)6-5-9(13-11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MSNLAKOJAMJRAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















